

# Methyl 3-(3-bromophenoxy)propanoate: Technical Specifications & Synthetic Utility

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## Compound of Interest

Compound Name:	Methyl 3-(3-bromophenoxy)propanoate
CAS No.:	18333-19-2
Cat. No.:	B3111563

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## Executive Summary

**Methyl 3-(3-bromophenoxy)propanoate** is a specialized organobromine intermediate widely utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its ether linkage (phenoxy group) rather than a direct carbon-carbon bond, this compound serves as a critical "linker scaffold" in the development of PPAR agonists and is the direct biosynthetic precursor to 6-bromo-4-chromanone, a bicyclic core found in various anticancer and antidepressant pharmacophores.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols via Oxa-Michael addition, and its strategic application in heterocyclic ring formation.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

The precise identification of this compound is critical, as it is frequently confused with its structural isomer, Methyl 3-(3-bromophenyl)propanoate (a C-C linked analog).

## Table 1: Core Technical Specifications

Property	Specification
IUPAC Name	Methyl 3-(3-bromophenoxy)propanoate
Common Synonyms	3-(3-Bromophenoxy)propionic acid methyl ester; Methyl 3-(m-bromophenoxy)propionate
CAS Number	1367714-36-0 (Ester); 18386-03-3 (Parent Acid)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub>
Molecular Weight	259.10 g/mol
SMILES	<chem>COC(=O)CCOC1=CC=CC(Br)=C1</chem>
Physical State	Viscous liquid or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

## Structural Analysis

The molecule consists of three distinct functional domains:

- **3-Bromophenyl Ring:** Provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).
- **Propanoate Linker:** A 3-carbon chain containing an ether oxygen and an ester terminus.
- **Methyl Ester:** A masking group for the carboxylic acid, modulating lipophilicity (LogP ~2.7) and allowing for easy hydrolysis.

## Synthesis & Production Protocols

The most robust industrial route for synthesizing **Methyl 3-(3-bromophenoxy)propanoate** is the Oxa-Michael Addition. This method is preferred over Williamson ether synthesis due to

higher atom economy and the avoidance of strong bases that might dehalogenate the aromatic ring.

## Protocol A: Oxa-Michael Addition (Green Chemistry Route)

Reaction Type: Nucleophilic Conjugate Addition Yield: 85-92% Purity: >98% (after workup)

### Reagents:

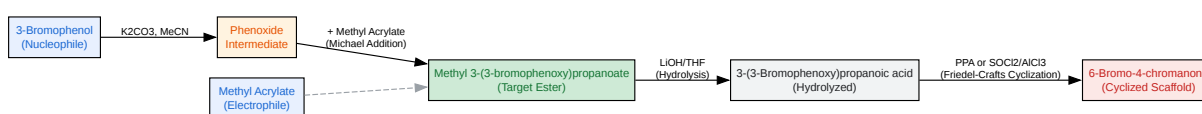
- Substrate: 3-Bromophenol (1.0 eq)
- Michael Acceptor: Methyl Acrylate (1.2 eq)
- Catalyst: Triton B (Benzyltrimethylammonium hydroxide) (0.05 eq) or  $K_2CO_3$  (anhydrous)
- Solvent: Acetonitrile (MeCN) or neat (solvent-free)

### Step-by-Step Workflow:

- Preparation: Charge a round-bottom flask with 3-Bromophenol (17.3 g, 100 mmol) and Acetonitrile (100 mL).
- Activation: Add anhydrous  $K_2CO_3$  (13.8 g, 100 mmol) and stir at room temperature for 15 minutes to generate the phenoxide intermediate.
- Addition: Dropwise add Methyl Acrylate (10.8 mL, 120 mmol) over 20 minutes. Caution: Exothermic reaction.
- Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.
- Workup:
  - Cool to room temperature and filter off the inorganic salts.
  - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2x50 mL) to remove unreacted phenol.
- Wash with Brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: The crude oil is typically pure enough for downstream use. If necessary, purify via vacuum distillation or silica gel chromatography.

## Diagram 1: Synthetic Pathway & Cyclization Logic



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Caption: Logical flow from raw materials to the target ester and its subsequent conversion into the bioactive chromanone scaffold.

## Applications in Drug Discovery[1][2][7][9]

### A. Precursor to 6-Bromo-4-Chromanone

The primary utility of **Methyl 3-(3-bromophenoxy)propanoate** is as the linear precursor to 6-bromo-4-chromanone (CAS 49660-57-3).

- Mechanism: Intramolecular Friedel-Crafts acylation.
- Significance: The chromanone ring is a "privileged structure" in medicinal chemistry. The bromine at the 6-position (derived from the 3-bromo of the starting phenol) is perfectly positioned for late-stage diversification via palladium-catalyzed cross-coupling to create libraries of:
  - Antidepressants (Serotonin modulators).
  - Flavonoid analogs (Antioxidants).

## B. PPAR Agonist Pharmacophores

The phenoxy-alkyl-carboxylate motif is a hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Fibrates).

- The 3-carbon chain (propanoate) provides a specific distance between the aromatic lipophilic tail and the acidic headgroup, which is critical for binding to the PPAR ligand-binding domain (LBD).
- Researchers use this methyl ester to optimize cell permeability before hydrolyzing it to the active acid form in vivo or in vitro.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

### Nuclear Magnetic Resonance (<sup>1</sup>H-NMR)

Solvent: CDCl<sub>3</sub>, 400 MHz

Shift (δ ppm)	Multiplicity	Integration	Assignment
7.05 - 7.20	Multiplet	1H	Ar-H (C5)
7.00 - 7.10	Multiplet	2H	Ar-H (C2, C4)
6.80 - 6.90	Multiplet	1H	Ar-H (C6)
4.25	Triplet (J=6.5 Hz)	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
3.72	Singlet	3H	-OCH <sub>3</sub> (Ester)
2.80	Triplet (J=6.5 Hz)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CO-

### Mass Spectrometry (GC-MS)

- Molecular Ion (M<sup>+</sup>): Peaks at m/z 258 and 260 (1:1 ratio due to <sup>79</sup>Br/<sup>81</sup>Br isotopes).

- Base Peak: Often m/z 185/187 (Loss of -CH<sub>2</sub>COOMe fragment, leaving the bromophenoxy cation).

## Safety & Handling

- Hazard Classification: Irritant (Xi).
- GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.
- Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; the compound is toxic to aquatic life due to the halogenated aromatic ring.

## References

- Chemical Identity & CAS
  - **Methyl 3-(3-bromophenoxy)propanoate** (CAS 1367714-36-0). Source: .
  - 3-(3-Bromophenoxy)propanoic acid (CAS 18386-03-3).[1][2][3][4] Source: .
- Synthetic Methodology (Oxa-Michael Addition): Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. Wiley. (General reference for Michael addition of phenols). Basavaiah, D., et al. (2010). "Catalytic Enantioselective Michael Addition Reactions." Chemical Reviews.
- Application in Chromanone Synthesis
  - 6-Bromo-4-chromanone (CAS 49660-57-3).[5] Source: .
  - Lockhart, I. M. (1977). "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds.

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## Sources

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